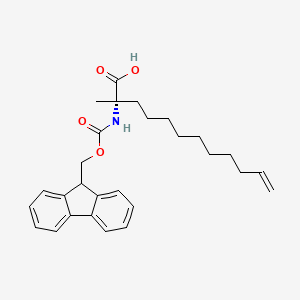

![molecular formula C12H12N4O2S2 B2537814 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea CAS No. 1797570-84-3](/img/structure/B2537814.png)

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea” is a small molecule with the molecular formula C9H11N3O2S . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloazepine core, which is a seven-membered heterocyclic ring containing nitrogen, sulfur, and five carbon atoms . It also has a urea moiety attached to the thiazoloazepine ring and a thiophene ring attached to the urea moiety .Physical And Chemical Properties Analysis

The compound has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.科学的研究の応用

Non-racemic Atropisomeric (thio)ureas as Neutral Enantioselective Anion Receptors

This study describes the synthesis of non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas. These compounds demonstrated modest enantioselectivities when binding with N-protected amino acid tetrabutylammonium salts. The unexpected finding that thioureas had smaller association constants compared to ureas, despite the anticipated NH acidity advantage, was explained through X-ray data, DFT calculations, and NMR, revealing a pre-organized conformation suitable for hydrogen bonding in ureas (Roussel et al., 2006).

Synthesis and Biological Evaluation of New Pyrimidine Derivatives

This research focused on the synthesis of new pyrimidine derivatives starting from 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine. These compounds exhibited cytotoxic and antimicrobial activities, highlighting the potential of such derivatives in therapeutic applications (Fathalla et al., 2006).

Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer

The interaction between 1,3-bis(4-nitrophenyl)urea and various oxoanions in MeCN solution was studied, showing the formation of 1:1 complexes with varying stability. Particularly, the fluoride ion was found to induce urea deprotonation, demonstrating the unique chemical behavior of urea derivatives in the presence of certain anions (Boiocchi et al., 2004).

Novel Urea Derivatives as Two‐Step Redox Systems

This study reported the synthesis of novel urea derivatives featuring a two-step redox system, showcasing their electrochemical properties and potential applications in redox chemistry (Weiss & Reichel, 2000).

Urea Derivatives on the Move: Cytokinin-like Activity and Adventitious Rooting Enhancement

This review highlights the cytokinin-like activity of certain urea derivatives, such as forchlorofenuron and thidiazuron, and their extensive use in plant morphogenesis studies. The article provides insights into the structure-activity relationship of urea cytokinins and their potential to enhance adventitious root formation, demonstrating the versatility of urea derivatives in agricultural and biological research (Ricci & Bertoletti, 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c17-10-9-7(3-1-5-13-10)14-12(20-9)16-11(18)15-8-4-2-6-19-8/h2,4,6H,1,3,5H2,(H,13,17)(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSNSEZAQUILOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)

![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)

![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)

![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)